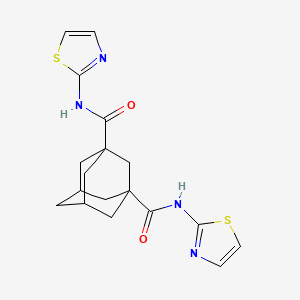![molecular formula C26H23N3O4S B5020625 2-[N-(benzenesulfonyl)-4-phenoxyanilino]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B5020625.png)
2-[N-(benzenesulfonyl)-4-phenoxyanilino]-N-(pyridin-4-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[N-(benzenesulfonyl)-4-phenoxyanilino]-N-(pyridin-4-ylmethyl)acetamide is an organic compound belonging to the class of diphenylethers These are aromatic compounds containing two benzene rings linked to each other through an ether group
Preparation Methods
The synthesis of 2-[N-(benzenesulfonyl)-4-phenoxyanilino]-N-(pyridin-4-ylmethyl)acetamide involves multiple steps. The general synthetic route includes the following steps:
Formation of the benzenesulfonyl derivative: This step involves the reaction of benzenesulfonyl chloride with aniline derivatives under basic conditions to form the benzenesulfonyl derivative.
Coupling with phenoxyaniline: The benzenesulfonyl derivative is then coupled with phenoxyaniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the pyridin-4-ylmethyl group:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-[N-(benzenesulfonyl)-4-phenoxyanilino]-N-(pyridin-4-ylmethyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used.
Scientific Research Applications
2-[N-(benzenesulfonyl)-4-phenoxyanilino]-N-(pyridin-4-ylmethyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-4-phenoxyanilino]-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes or receptors by binding to their active sites, thereby blocking their activity. This can lead to the modulation of various biological processes, such as cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
2-[N-(benzenesulfonyl)-4-phenoxyanilino]-N-(pyridin-4-ylmethyl)acetamide can be compared with other similar compounds, such as:
N-(pyridin-4-ylmethyl)acetamide: This compound lacks the benzenesulfonyl and phenoxyanilino groups, resulting in different chemical and biological properties.
N-(benzenesulfonyl)-4-phenoxyaniline: This compound lacks the pyridin-4-ylmethyl group, which may affect its biological activity and mechanism of action.
N-(benzenesulfonyl)-4-phenoxyanilino]-N-(pyridin-2-ylmethyl)acetamide: This compound has a similar structure but with a pyridin-2-ylmethyl group instead of pyridin-4-ylmethyl, leading to potential differences in its chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-phenoxyanilino]-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4S/c30-26(28-19-21-15-17-27-18-16-21)20-29(34(31,32)25-9-5-2-6-10-25)22-11-13-24(14-12-22)33-23-7-3-1-4-8-23/h1-18H,19-20H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVHYASUUZRKOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N(CC(=O)NCC3=CC=NC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9,9-dimethyl-6-(5-nitrothiophen-2-yl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B5020542.png)
![1-(4-{[3-(1,3-benzodioxol-5-yl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]methyl}-2-thienyl)ethanone](/img/structure/B5020557.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B5020563.png)

![3-methyl-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5020587.png)
![methyl {[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5020596.png)
![1-Bromo-4-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B5020599.png)
![2-[3-(4-Chlorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-phenyl-1,3-thiazole;hydrobromide](/img/structure/B5020607.png)

![2-[(methylsulfonyl)amino]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5020614.png)
![3-[1-[(3-methoxyphenyl)methyl]piperidin-2-yl]pyridine](/img/structure/B5020628.png)
![N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5020634.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxyacetamide](/img/structure/B5020641.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B5020642.png)
